2-Ethoxyphenyl 3,4,5-triethoxybenzoate is an organic compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a phenyl group substituted with ethoxy and triethoxy groups, making it a complex structure with potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving phenolic compounds and esters. Its derivatives and related compounds are often studied for their biological activities and potential therapeutic applications.
2-Ethoxyphenyl 3,4,5-triethoxybenzoate is classified as an organic ester. Esters are characterized by the functional group -COOR, where R represents an alkyl or aryl group. This specific compound can also be categorized under aromatic compounds due to the presence of multiple aromatic rings.
The synthesis of 2-ethoxyphenyl 3,4,5-triethoxybenzoate typically involves a multi-step procedure that includes:
The molecular structure of 2-ethoxyphenyl 3,4,5-triethoxybenzoate can be described using its SMILES notation: CCOC1=CC=C(C=C1)C(=O)OC(C(C)C)C(C(C)C)C(C(C)C)C
.
2-Ethoxyphenyl 3,4,5-triethoxybenzoate can participate in several chemical reactions:
The reactivity of this compound is influenced by the stability of its ester bonds and the steric hindrance provided by the ethoxy groups. Reaction conditions such as temperature and pH play crucial roles in determining the outcome of these reactions.
The mechanism of action for 2-ethoxyphenyl 3,4,5-triethoxybenzoate is not fully understood but may involve interactions at a molecular level with biological targets:
2-Ethoxyphenyl 3,4,5-triethoxybenzoate has potential applications in:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3